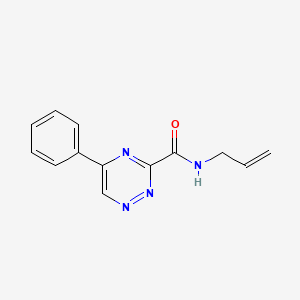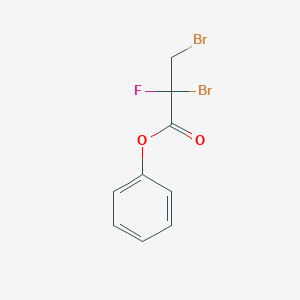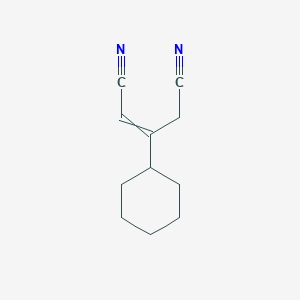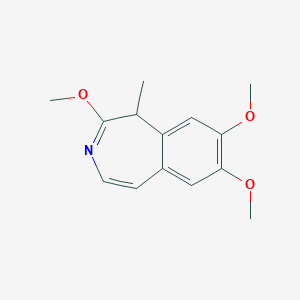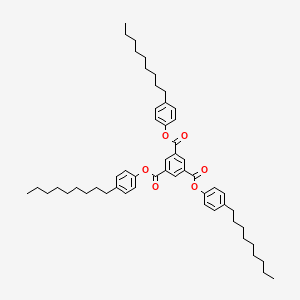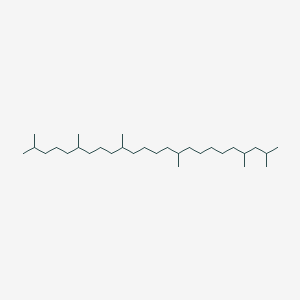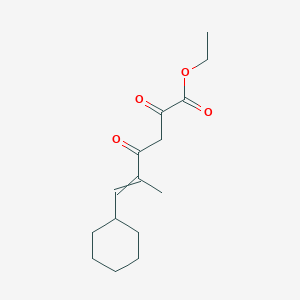
1-(4-Propylpiperazin-1-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Acetyl-4-propylpiperazine is a chemical compound belonging to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This compound is characterized by the presence of an acetyl group attached to one nitrogen atom and a propyl group attached to the other nitrogen atom. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Acetyl-4-propylpiperazine can be synthesized through several methods. One common method involves the acetylation of 4-propylpiperazine using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods: In industrial settings, the synthesis of 1-acetyl-4-propylpiperazine may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. The final product is usually purified through distillation or recrystallization to achieve high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Acetyl-4-propylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the acetyl group to an alcohol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyl or propyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
1-Acetyl-4-propylpiperazine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex piperazine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a building block for various industrial applications.
Wirkmechanismus
The mechanism of action of 1-acetyl-4-propylpiperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, piperazine derivatives are known to act as GABA receptor agonists, leading to hyperpolarization of nerve endings and resulting in the paralysis of certain parasites . This mechanism is particularly relevant in its potential use as an anthelmintic agent.
Vergleich Mit ähnlichen Verbindungen
1-Acetyl-4-propylpiperazine can be compared with other piperazine derivatives:
1-Acetyl-4-phenylpiperazine: This compound has a phenyl group instead of a propyl group, which may result in different biological activities and chemical properties.
1-[(2,4-Dichlorophenoxy)acetyl]-4-propylpiperazine: This derivative contains a dichlorophenoxy group, which imparts herbicidal activity.
Uniqueness: 1-Acetyl-4-propylpiperazine is unique due to its specific substitution pattern, which influences its reactivity and potential applications. Its combination of an acetyl and a propyl group provides a distinct set of chemical and biological properties that can be leveraged in various research and industrial contexts.
Eigenschaften
CAS-Nummer |
91086-21-4 |
|---|---|
Molekularformel |
C9H18N2O |
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
1-(4-propylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C9H18N2O/c1-3-4-10-5-7-11(8-6-10)9(2)12/h3-8H2,1-2H3 |
InChI-Schlüssel |
KOOLYPVFWPPNBC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1CCN(CC1)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


